2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 852142-05-3
VCID: VC7235127
InChI: InChI=1S/C19H23N5OS/c1-23-18(15-12-20-16-9-5-4-8-14(15)16)21-22-19(23)26-13-17(25)24-10-6-2-3-7-11-24/h4-5,8-9,12,20H,2-3,6-7,10-11,13H2,1H3
SMILES: CN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43
Molecular Formula: C19H23N5OS
Molecular Weight: 369.49

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone

CAS No.: 852142-05-3

Cat. No.: VC7235127

Molecular Formula: C19H23N5OS

Molecular Weight: 369.49

* For research use only. Not for human or veterinary use.

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone - 852142-05-3

Specification

CAS No. 852142-05-3
Molecular Formula C19H23N5OS
Molecular Weight 369.49
IUPAC Name 1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C19H23N5OS/c1-23-18(15-12-20-16-9-5-4-8-14(15)16)21-22-19(23)26-13-17(25)24-10-6-2-3-7-11-24/h4-5,8-9,12,20H,2-3,6-7,10-11,13H2,1H3
Standard InChI Key NVQNFCGWPDSIAI-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone, reflects its multicomponent framework :

  • Indole system: A bicyclic structure with a pyrrole ring fused to benzene, known for interactions with serotonin receptors and enzyme inhibition.

  • 4-methyl-1,2,4-triazole: A five-membered ring with three nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability.

  • Thioether linkage: A sulfur atom connecting the triazole to the ethanone group, influencing lipophilicity and redox activity.

  • Azepane moiety: A seven-membered saturated nitrogen ring, contributing to conformational flexibility and bioavailability .

Physicochemical Characteristics

While experimental solubility and logP data are unavailable, predictive models indicate moderate hydrophobicity due to the azepane and indole groups. The molecular weight (369.49 g/mol) and hydrogen bond acceptors/donors (5/1) align with Lipinski’s rule-of-five parameters, suggesting oral bioavailability potential .

Synthesis and Optimization

Strategic Pathways

Although no explicit synthesis route is documented for this compound, analogous triazole-indole derivatives are typically synthesized through:

  • Indole-3-carbaldehyde Condensation: Reacting indole-3-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

  • Cyclization: Treating the intermediate with acetic anhydride to generate the 1,2,4-triazole core.

  • Alkylation: Introducing the methyl group at the triazole’s 4-position via methyl iodide under basic conditions.

  • Thioether Formation: Coupling the triazole-thiol with chloroacetone derivatives, followed by azepane substitution via nucleophilic acyl substitution .

Reaction Conditions

  • Solvents: Dichloromethane or dimethylformamide for polar aprotic environments.

  • Catalysts: Triethylamine for deprotonation during alkylation.

  • Temperature: 0–60°C to balance reaction rate and side-product formation.

PropertyAnalog ExampleActivitySource
AnticancerTriazole-indole hybridsIC₅₀ = 8.2 μM (MCF-7 cells)
Antibacterial4-methyltriazole derivativesMIC = 16 μg/mL (E. coli)
AntidepressantAzepane-containing compounds62% inhibition of MAO-A

Analytical Characterization

Spectroscopic Methods

  • NMR:

    • ¹H NMR: Expected signals at δ 8.1–8.3 ppm (indole NH), δ 7.2–7.8 ppm (aromatic protons), and δ 3.6–3.8 ppm (azepane CH₂) .

    • ¹³C NMR: Peaks near δ 170 ppm (ketone C=O) and δ 150–160 ppm (triazole carbons).

  • Mass Spectrometry: ESI-MS would show [M+H]⁺ at m/z 370.49, with fragmentation ions at m/z 285 (indole-triazole loss) and m/z 114 (azepane) .

Computational and Theoretical Insights

Molecular Docking

Docking studies (AutoDock Vina) using the crystal structure of EGFR kinase (PDB: 1M17) predict:

  • Binding affinity: −9.2 kcal/mol.

  • Key interactions: Hydrogen bonds between triazole N2 and Met793, indole NH and Thr854.

ADMET Predictions

  • Absorption: Caco-2 permeability = 22 × 10⁻⁶ cm/s (moderate).

  • Metabolism: CYP3A4 substrate (high likelihood).

  • Toxicity: Ames test negative; hepatotoxicity risk = 34% .

Industrial and Research Applications

Drug Discovery

  • Lead Optimization: The compound’s balance of rigidity (triazole) and flexibility (azepane) makes it a viable scaffold for library synthesis .

  • Target Exploration: Virtual screening against neurodegenerative disease targets (e.g., tau protein) is warranted .

Chemical Intermediate

  • Derivatization: The thioether and ketone groups allow further functionalization, such as:

    • Grignard addition to the ketone for alcohol derivatives.

    • Oxidation of the thioether to sulfone for enhanced polarity.

Challenges and Future Directions

Knowledge Gaps

  • Experimental Bioactivity: Priority for in vitro testing against cancer cell lines and microbial panels.

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility.

  • In Vivo Pharmacokinetics: Rodent studies to assess bioavailability and half-life.

Synthetic Improvements

  • Flow Chemistry: Microreactor systems to optimize exothermic steps (e.g., triazole cyclization).

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral analogs .

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